molecular formula C19H16N4S B1223670 6-(2,3-Dihydroindol-1-ylmethyl)-3-phenylthiazolo[2,3-c][1,2,4]triazole

6-(2,3-Dihydroindol-1-ylmethyl)-3-phenylthiazolo[2,3-c][1,2,4]triazole

Cat. No. B1223670
M. Wt: 332.4 g/mol
InChI Key: CZEOVHGKEIYKCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,3-dihydroindol-1-ylmethyl)-3-phenylthiazolo[2,3-c][1,2,4]triazole is a member of triazoles.

Scientific Research Applications

Anticonvulsant Activities

6-(2,3-Dihydroindol-1-ylmethyl)-3-phenylthiazolo[2,3-c][1,2,4]triazole derivatives have been evaluated for their potential as anticonvulsant agents. Research indicates that these compounds exhibit significant activity against seizures induced by maximal electroshock and pentylene tetrazole in mice (Erol, Caliş, Demirdamar, Yuluǧ, & Ertan, 1995).

Antimicrobial Activity

Studies have shown that derivatives of 6-(2,3-Dihydroindol-1-ylmethyl)-3-phenylthiazolo[2,3-c][1,2,4]triazole have exhibited promising antimicrobial activities. This includes significant action against various bacterial strains such as Staphylococcus aureus, as well as potential antifungal properties against Candida species (Badr & Barwa, 2011).

Anticancer Activity

Some derivatives of this compound have shown potential as anticancer agents, with specific effectiveness against certain cancer cell lines. For example, compounds have been tested for their cytotoxicity against human cancer cell lines like Hep-G2, showing higher cytotoxicity in some instances compared to standard treatments (Badr & Barwa, 2011).

Cholinesterase Inhibition

Derivatives of 6-(2,3-Dihydroindol-1-ylmethyl)-3-phenylthiazolo[2,3-c][1,2,4]triazole have been evaluated for their ability to inhibit cholinesterase, an enzyme crucial in the treatment of neurodegenerative diseases such as Alzheimer's. Certain derivatives have shown promising inhibitory effects on acetylcholinesterase (AChE) (Mohsen, 2012).

Neuroprotective Effects

Additionally, research into these derivatives has indicated potential neuroprotective effects. This is particularly relevant in the context of neurological disorders and could pave the way for novel therapeutic approaches (Wang et al., 2019).

properties

Product Name

6-(2,3-Dihydroindol-1-ylmethyl)-3-phenylthiazolo[2,3-c][1,2,4]triazole

Molecular Formula

C19H16N4S

Molecular Weight

332.4 g/mol

IUPAC Name

6-(2,3-dihydroindol-1-ylmethyl)-3-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazole

InChI

InChI=1S/C19H16N4S/c1-2-7-15(8-3-1)18-20-21-19-23(18)13-16(24-19)12-22-11-10-14-6-4-5-9-17(14)22/h1-9,13H,10-12H2

InChI Key

CZEOVHGKEIYKCI-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)CC3=CN4C(=NN=C4S3)C5=CC=CC=C5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(2,3-Dihydroindol-1-ylmethyl)-3-phenylthiazolo[2,3-c][1,2,4]triazole
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6-(2,3-Dihydroindol-1-ylmethyl)-3-phenylthiazolo[2,3-c][1,2,4]triazole
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6-(2,3-Dihydroindol-1-ylmethyl)-3-phenylthiazolo[2,3-c][1,2,4]triazole
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6-(2,3-Dihydroindol-1-ylmethyl)-3-phenylthiazolo[2,3-c][1,2,4]triazole
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6-(2,3-Dihydroindol-1-ylmethyl)-3-phenylthiazolo[2,3-c][1,2,4]triazole
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6-(2,3-Dihydroindol-1-ylmethyl)-3-phenylthiazolo[2,3-c][1,2,4]triazole

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